molecular formula C7H5F2NO B11821783 (E)-2,4-Difluorobenzaldehyde oxime

(E)-2,4-Difluorobenzaldehyde oxime

Cat. No.: B11821783
M. Wt: 157.12 g/mol
InChI Key: SVCQIVUYSQKNAZ-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine typically involves the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. Common solvents used in this reaction include ethanol and methanol, and the reaction is often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated and nitrated products.

Scientific Research Applications

(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses, leading to its potential use as an antioxidant.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-difluorodiphenyl sulfone
  • (2,4-difluorophenyl)methanethiol
  • [(2,4-difluorophenyl)(methoxy)methylidene]propanedinitrile

Uniqueness

(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of both difluorophenyl and hydroxylamine groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

(NZ)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4-

InChI Key

SVCQIVUYSQKNAZ-WMZJFQQLSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=N\O

Canonical SMILES

C1=CC(=C(C=C1F)F)C=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.